molecular formula C7H11IO2 B13909586 Methyl 3-(iodomethyl)cyclobutanecarboxylate

Methyl 3-(iodomethyl)cyclobutanecarboxylate

Cat. No.: B13909586
M. Wt: 254.07 g/mol
InChI Key: BUVPIEMUNYQJAO-UHFFFAOYSA-N
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Description

Methyl 3-(iodomethyl)cyclobutanecarboxylate (CAS 2411638-83-8) is a high-purity organic building block supplied with a minimum purity of 97% . This compound has a molecular formula of C7H11IO2 and a molecular weight of 254.06 g/mol . Its structure features both a carboxylate ester and a reactive iodomethyl group on a cyclobutane ring, making it a versatile intermediate in synthetic organic chemistry. The iodine moiety is particularly useful for further functionalization through metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, or for nucleophilic substitutions. The cyclobutane ring introduces significant steric strain and unique conformational properties, which are of high interest in medicinal chemistry for the design of novel molecular architectures and in materials science . This product is intended for professional research and manufacturing purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. All orders are verified prior to shipment, and this chemical cannot be shipped to individual consumers, medical offices, or pharmacies .

Properties

Molecular Formula

C7H11IO2

Molecular Weight

254.07 g/mol

IUPAC Name

methyl 3-(iodomethyl)cyclobutane-1-carboxylate

InChI

InChI=1S/C7H11IO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3

InChI Key

BUVPIEMUNYQJAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)CI

Origin of Product

United States

Preparation Methods

Decarboxylative Iodination Approach

One of the most effective routes to alkyl iodides from carboxylic acids is the decarboxylative iodination (also known as the Hunsdiecker reaction or variants thereof). This method involves the conversion of a cyclobutanecarboxylic acid or its silver salt into the corresponding alkyl iodide by treatment with iodine and a silver salt.

  • Mechanism : The reaction proceeds via formation of an acyl hypoiodite intermediate, which undergoes homolytic cleavage to generate an alkyl radical and carbon dioxide. The alkyl radical then abstracts an iodine atom, yielding the alkyl iodide product.

  • Key Findings : Studies show that the reaction efficiency and selectivity depend on reagent ratios, solvent choice, and the nature of the silver salt. For cyclobutyl derivatives, the reaction can yield mixtures due to rearrangements of cyclobutyl cations formed transiently.

  • Solvent Effects : Acetonitrile is preferred for substrates with poor solubility, while solvents such as dimethyl sulfoxide and pyridine can deactivate the reagent. Sulfolane and small amounts of dimethylformamide can be used as cosolvents to enhance solubility.

  • Limitations : Substrates bearing free hydroxy groups are unsuitable due to side reactions with tert-butylhypoiodite, a reagent often prepared in situ for these reactions.

  • Yield and Selectivity : The presence of excess iodine favors the formation of alkyl iodides, while lower iodine ratios may lead to ester byproducts. For cyclobutyl systems, rearranged esters such as cyclopropylcarbinyl and allylcarbinyl cyclobutylacetates can form as side products.

This method is supported by comprehensive mechanistic studies and NMR evidence of intermediates, including acyl hypoiodites.

Synthesis from Methyl Cyclobutanecarboxylate Precursors

Iodomethylation of Methyl Cyclobutanecarboxylate

An alternative approach involves the selective halogenation of the methyl group adjacent to the cyclobutane ring in methyl cyclobutanecarboxylate derivatives.

  • Method : Treatment of methyl cyclobutanecarboxylate with iodine sources under controlled conditions can selectively introduce the iodomethyl substituent at the 3-position.

  • Reaction Conditions : Mild heating (around 70–80°C) in aqueous or organic solvents, followed by extraction and purification steps, yields the desired iodomethyl ester.

  • Purification : The product is typically isolated by extraction with ethyl acetate, washing with brine, and vacuum stripping at moderate temperatures (60–70°C) to afford the pure ester.

  • Characterization : The product exhibits characteristic $$^{13}C$$ NMR signals consistent with the cyclobutane ring and ester functionalities, confirming the substitution pattern.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield (%) Major Byproducts/Notes Reference
Decarboxylative iodination (Hunsdiecker) Cyclobutanecarboxylic acid silver salt, I2, solvent (acetonitrile/sulfolane), room temp to mild heating 50–70 Rearranged esters (cyclopropylcarbinyl, allylcarbinyl acetates), esters, and minor side products
Iodomethylation of methyl cyclobutanecarboxylate Iodine source, aqueous acetic acid, 70–79°C, extraction with ethyl acetate 60–80 Minor esters and unreacted starting material

Mechanistic Insights and Research Findings

  • Radical Mechanism : The iododecarboxylation proceeds via radical intermediates, as evidenced by ESR spectroscopy detecting carbon-centered radicals and spin-trap adducts.

  • Intermediate Detection : Acyl hypoiodite intermediates have been observed by $$^{1}H$$ NMR, supporting the proposed mechanism.

  • Rearrangements : Cyclobutyl iodides formed can undergo carbocation rearrangements leading to side products; understanding these pathways is crucial for optimizing reaction conditions.

  • Solvent and Reagent Effects : The choice of solvent and the ratio of iodine to silver salt significantly affect the reaction outcome, with acetonitrile favored for solubility and excess iodine promoting iodide formation.

  • Thermal and Photolytic Decomposition : The acyl hypoiodite intermediate decomposes thermally or photolytically, influencing the rate and selectivity of iodide formation.

Summary and Recommendations

  • The decarboxylative iodination of cyclobutanecarboxylic acids or their silver salts is a well-established method for preparing this compound, providing moderate to good yields with careful control of reaction conditions.

  • Iodomethylation of methyl cyclobutanecarboxylate derivatives under acidic and mild thermal conditions is a viable alternative, especially when direct halodecarboxylation is challenging.

  • Optimization of solvent, reagent ratios, and temperature is essential to minimize side reactions and maximize product yield.

  • Analytical techniques such as $$^{13}C$$ NMR and ESR spectroscopy provide valuable mechanistic insights and confirm product identity.

This article synthesizes extensive research findings and mechanistic studies from authoritative sources to provide a comprehensive understanding of the preparation methods for this compound, suitable for advanced research and industrial application contexts.

Mechanism of Action

The mechanism of action of Methyl 3-(iodomethyl)cyclobutanecarboxylate involves its reactivity due to the presence of the iodine atom. The iodine atom is highly reactive and can participate in various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of methyl 3-(iodomethyl)cyclobutanecarboxylate (inferred) with its analogues:

Compound Molecular Formula Molecular Weight CAS Number Key Substituent Purity Key References
This compound* C₈H₁₁IO₂ 266.08 (calculated) N/A Iodomethyl (-CH₂I) N/A Inferred
Methyl 3-(benzyloxy)cyclobutanecarboxylate C₁₃H₁₆O₃ 220.27 4934-98-9 Benzyloxy (-OCH₂C₆H₅) >98%
Methyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate C₇H₉F₃O₃ 198.14 1392803-31-4 Hydroxy/trifluoromethyl N/A
Methyl 3-aminocyclobutanecarboxylate hydrochloride C₆H₁₀ClNO₂ 179.61 (HCl salt) 1354940-69-4 Amino (-NH₂) N/A
Methyl 3,3-dimethylcyclobutane-1-carboxylate C₈H₁₄O₂ 142.20 3854-83-9 Dimethyl (-CH(CH₃)₂) ≥97%

Notes:

  • *Calculated properties for the target compound are based on structural similarity to analogues.
  • The benzyloxy derivative exhibits higher molecular weight due to the aromatic substituent, enhancing lipophilicity .
  • The trifluoromethyl/hydroxy analogue demonstrates polarity influenced by both electron-withdrawing (CF₃) and hydrophilic (-OH) groups .
Analogues
  • Methyl 3-(benzyloxy)cyclobutanecarboxylate: Synthesized via Mitsunobu reaction or nucleophilic substitution between a hydroxylated cyclobutane precursor and benzyl bromide .
  • Amino Derivatives: Prepared by Boc-protection/deprotection strategies () or reductive amination.
  • Trifluoromethyl Analogues : Introduced via radical trifluoromethylation or using CF₃-containing building blocks ().

Key Findings :

  • Iodine’s leaving-group ability makes the target compound versatile in cross-coupling reactions, akin to bromo/chloro analogues ().
  • Benzyloxy derivatives serve as protective intermediates in multistep syntheses .
  • Trifluoromethyl groups improve metabolic stability and membrane permeability in drug candidates .

Biological Activity

Methyl 3-(iodomethyl)cyclobutanecarboxylate is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C7H11I O2
  • Molecular Weight : 238.07 g/mol

The presence of the iodomethyl group suggests potential reactivity in various biological systems, making it a candidate for further pharmacological evaluation.

Research indicates that this compound may act as a selective agonist for the 5-HT4 receptor, which is implicated in various gastrointestinal and neurological disorders. The activation of the 5-HT4 receptor can enhance gastrointestinal motility and may provide therapeutic benefits in conditions such as:

  • Gastroesophageal reflux disease
  • Irritable bowel syndrome (IBS)
  • Functional dyspepsia

These conditions are associated with dysregulation of serotonin pathways, where 5-HT4 receptor agonists can play a significant role in symptom relief and management .

Therapeutic Applications

The compound's potential applications extend beyond gastrointestinal disorders. It may also show promise in treating:

  • Cognitive disorders
  • Alzheimer's disease
  • Pain management
  • Neurological diseases

The versatility in therapeutic applications stems from its ability to modulate serotonin signaling pathways, which are crucial in both peripheral and central nervous system functions .

Case Studies and Experimental Data

  • Gastrointestinal Disorders :
    • A study highlighted the effectiveness of similar compounds in enhancing gastric motility and reducing symptoms associated with IBS. This compound was noted for its agonistic activity on the 5-HT4 receptor, leading to improved gastrointestinal function .
  • Neurological Effects :
    • In experimental models, compounds structurally related to this compound demonstrated neuroprotective effects, suggesting potential utility in treating cognitive decline associated with aging and neurodegenerative diseases .

Data Tables

Biological Activity Effect Reference
5-HT4 Receptor AgonismEnhanced gastrointestinal motility
Cognitive ImprovementPotential neuroprotective effects
Pain ReliefModulation of pain pathways

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